molecular formula CNa2S3 B1581823 Sodium trithiocarbonate CAS No. 534-18-9

Sodium trithiocarbonate

Cat. No. B1581823
CAS RN: 534-18-9
M. Wt: 154.2 g/mol
InChI Key: USAIOOFEIMNEDN-UHFFFAOYSA-L
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Patent
US04490307

Procedure details

There were present in a stirring apparatus 577.5 grams of a 40% sodium trithiocarbonate solution (corresponding to 1.5 moles). Under stirring at -10° C. there were dropped in 128 grams of isobutyl acrylate (1.0 mole). Post stirring was continued for a further 10 minutes and then the mixture was acidified with 350 ml of 32% hydrochloric acid. After the phase separation the organic phase was fractionally distilled. There were obtained 128 grams of mercaptopropionic acid isobutyl ester (corresponding to a yield of 79%).
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=S)([S-])[S-:2].[Na+].[Na+].[C:7]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])(=[O:10])[CH:8]=[CH2:9]>Cl>[CH2:12]([O:11][C:7](=[O:10])[CH:8]([SH:2])[CH3:9])[CH:13]([CH3:15])[CH3:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
C([S-])([S-])=S.[Na+].[Na+]
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
C(C=C)(=O)OCC(C)C
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
Under stirring at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Post stirring
CUSTOM
Type
CUSTOM
Details
After the phase separation the organic phase
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(C)C)OC(C(C)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.